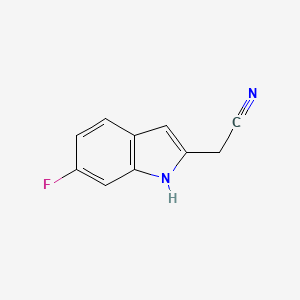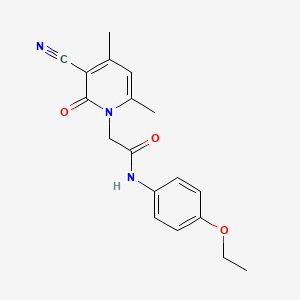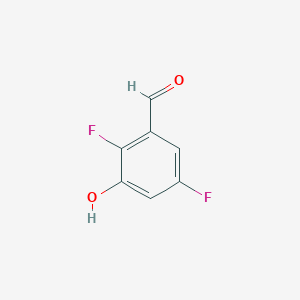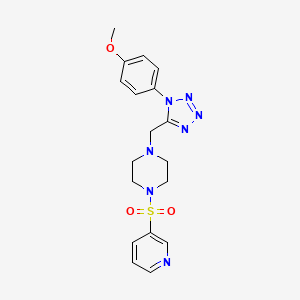
4-(3-Azidopropyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Azidopropyl)morpholine is an organic compound with the chemical formula C7H14N4OThe morpholine ring is a heterocyclic structure containing four carbon atoms, one nitrogen atom, and one oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azidopropyl)morpholine typically involves the reaction of morpholine with 3-chloropropyl azide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
化学反応の分析
Types of Reactions
4-(3-Azidopropyl)morpholine undergoes several types of chemical reactions, including:
Reduction: The azide group can be reduced to an amine group using reagents such as hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azide group readily participates in click chemistry reactions with alkynes to form triazoles.
Common Reagents and Conditions
Staudinger Reduction: This reaction converts azides to amines using triphenylphosphine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction uses copper(I) as a catalyst to couple azides with alkynes.
Major Products Formed
Amines: Formed from the reduction of the azide group.
Triazoles: Formed from click chemistry reactions.
科学的研究の応用
4-(3-Azidopropyl)morpholine finds applications in various fields of scientific research:
Organic Synthesis: Used as a building block due to the presence of both an azide group and a morpholine ring.
Bioconjugation: The azide functionality allows for the linking of biomolecules like proteins and peptides to other molecules or surfaces.
Drug Discovery and Development: Serves as a precursor or scaffold for the synthesis of novel drug candidates.
作用機序
The mechanism of action of 4-(3-Azidopropyl)morpholine is primarily related to its azide group. The azide group is highly reactive and can participate in various chemical reactions, such as click chemistry, to form stable products. The morpholine ring can interact with biological targets, potentially affecting molecular pathways.
類似化合物との比較
Similar Compounds
4-(3-Chloropropyl)morpholine: Similar structure but with a chlorine atom instead of an azide group.
4-(3-Bromopropyl)morpholine: Similar structure but with a bromine atom instead of an azide group.
Uniqueness
4-(3-Azidopropyl)morpholine is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical reactions, particularly in click chemistry. This makes it a valuable compound in organic synthesis and bioconjugation.
特性
IUPAC Name |
4-(3-azidopropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c8-10-9-2-1-3-11-4-6-12-7-5-11/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURZJULJBLMFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2612221.png)
![4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide](/img/structure/B2612222.png)
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2612223.png)


![3-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2612228.png)

![N-(furan-2-ylmethyl)-2,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2612232.png)

![1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2612235.png)



